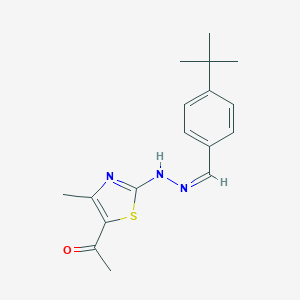![molecular formula C16H14N4O2 B254629 N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide](/img/structure/B254629.png)
N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide, also known as AI-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicine, agriculture, and environmental science. AI-1 is a small molecule that belongs to the class of heterocyclic compounds and has a molecular formula of C19H15N3O2.
Mécanisme D'action
The mechanism of action of N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide is not fully understood, but it is believed to work by inhibiting various cellular processes that are necessary for the survival and proliferation of cells. N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide has been shown to inhibit the activity of various enzymes and proteins that are involved in cell growth and division.
Biochemical and Physiological Effects
N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide has been shown to have various biochemical and physiological effects on cells. In vitro studies have shown that N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide can induce apoptosis, or programmed cell death, in cancer cells. N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide has also been shown to inhibit the production of various inflammatory cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide in lab experiments is its ability to inhibit the growth of various bacterial strains. This makes it a potentially useful antibacterial agent. However, the synthesis of N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide is a complex process that requires specialized equipment and skilled professionals. Additionally, the mechanism of action of N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide is not fully understood, which makes it difficult to predict its effects in various experimental settings.
Orientations Futures
There are several future directions for research on N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide. One potential area of research is the development of N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide as an antibacterial agent. Another area of research is the potential use of N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide and its effects on various cellular processes.
Méthodes De Synthèse
The synthesis of N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide involves a multi-step process that includes the condensation of 3-aminoisoindole with phenoxyacetic acid, followed by the addition of various reagents to produce the final product. The synthesis of N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide is a complex process that requires skilled professionals and specialized equipment.
Applications De Recherche Scientifique
N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide has been extensively studied for its potential applications in various scientific fields. In medicine, N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide has been shown to have anti-inflammatory and anti-cancer properties. N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide has also been studied for its potential use as an antibacterial agent, as it has been shown to inhibit the growth of various bacterial strains.
Propriétés
Nom du produit |
N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide |
|---|---|
Formule moléculaire |
C16H14N4O2 |
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide |
InChI |
InChI=1S/C16H14N4O2/c17-15-12-8-4-5-9-13(12)16(18-15)20-19-14(21)10-22-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21)(H2,17,18,20) |
Clé InChI |
YYYFPMXOLTWWHG-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)OCC(=O)N/N=C\2/C3=CC=CC=C3C(=N2)N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254548.png)

![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254550.png)
![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)

![Pentyl 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254556.png)
![6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B254557.png)

![5-chloro-4-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254564.png)
![4-[(2-methylbenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254565.png)
![4-[(2-methylbenzylidene)amino]-5-propyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254566.png)
![2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254568.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254569.png)